molecular formula C23H20N2O5S B14989109 1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide

1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B14989109
M. Wt: 436.5 g/mol
InChI Key: GCCVQGKJICABAO-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that features a benzenesulfonyl group, a benzodioxole moiety, and an indole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the indole reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction, where the appropriate benzodioxole derivative reacts with the sulfonylated indole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles such as amines or thiols replace the methylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the benzodioxole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide is unique due to the combination of its structural features, which include a benzenesulfonyl group, a benzodioxole moiety, and an indole carboxamide structure. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C23H20N2O5S/c26-23(24-14-16-6-9-21-22(12-16)30-15-29-21)18-7-8-20-17(13-18)10-11-25(20)31(27,28)19-4-2-1-3-5-19/h1-9,12-13H,10-11,14-15H2,(H,24,26)

InChI Key

GCCVQGKJICABAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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